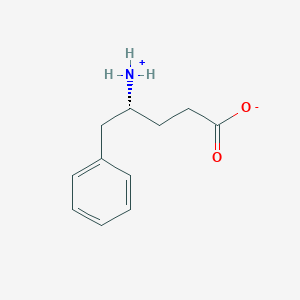

gamma Phe

Description

γ-Phenylalanine (γ-Phe) is a non-proteinogenic amino acid derivative characterized by a phenyl group attached to the gamma carbon of the alanine backbone. Unlike its canonical counterpart L-phenylalanine (L-Phe), which is integral to protein synthesis and aromatic secondary metabolite production, γ-Phe is primarily studied for its role in peptide analogs and bioactive molecules.

Properties

IUPAC Name |

(4R)-4-azaniumyl-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBAOHLJWLYLQE-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CCC(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-glutamylphenylalanine can be synthesized through the enzymatic reaction involving gamma-glutamyltransferase, which catalyzes the transfer of the gamma-glutamyl group from glutathione to phenylalanine . This reaction typically occurs under mild conditions, making it an efficient method for producing gamma-glutamylphenylalanine.

Industrial Production Methods

Industrial production of gamma-glutamylphenylalanine involves microbial fermentation using strains of Bacillus species. The fermentation process is optimized to achieve high yields of the compound by adjusting the nutrient composition, pH, temperature, and incubation period . This method is cost-effective and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Gamma-glutamylphenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of gamma-glutamylphenylalanine. These derivatives have distinct chemical and biological properties, making them useful for various applications .

Scientific Research Applications

Gamma-glutamylphenylalanine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving gamma-glutamyltransferase.

Medicine: It is investigated for its potential therapeutic effects, including its role in modulating oxidative stress and inflammation.

Industry: It is used in the production of flavor enhancers and as a precursor for synthesizing other bioactive compounds

Mechanism of Action

Gamma-glutamylphenylalanine exerts its effects through various molecular targets and pathways. It acts as a substrate for gamma-glutamyltransferase, which catalyzes the transfer of the gamma-glutamyl group to other amino acids and peptides. This process plays a crucial role in maintaining cellular redox balance and modulating oxidative stress . Additionally, gamma-glutamylphenylalanine can influence signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

L-Phenylalanine (L-Phe)

- Structural Difference : L-Phe features a phenyl group on the beta carbon, whereas γ-Phe has the phenyl group on the gamma carbon.

- Metabolism : L-Phe is metabolized via phenylalanine ammonia-lyase (PAL) in plants, producing cinnamic acid. γ-Phe lacks this pathway, instead undergoing alternative modifications in synthetic peptides .

N-Methylphenylalanine (NMePhe)

- Structural Difference: NMePhe contains a methyl group on the amino nitrogen, unlike γ-Phe’s gamma carbon substitution.

- Functional Impact : NMePhe enhances peptide stability against enzymatic degradation, as seen in opioid receptor ligands. γ-Phe, conversely, alters receptor binding kinetics without significantly affecting metabolic stability .

Cyclo(Phe-Leu) and Diketopiperazine Derivatives

- Structural Context : Cyclic dipeptides like cyclo(Phe-Leu) derive from Phe and leucine condensation, forming rigid bicyclic structures. γ-Phe lacks the cyclic backbone but shares aromatic sidechain properties.

- Bioactivity : Cyclo(Phe-Leu) derivatives exhibit antimicrobial and antiviral activities, while γ-Phe-containing analogs (e.g., miramides) show distinct bioactivity due to hydroxy fatty acid sidechains .

Detoxins and Rimosamides

- Comparison : Detoxins (e.g., D1–D5) and rimosamides are Phe-derived depsipeptides. Detoxins feature amide-bonded fatty acid residues, whereas γ-Phe analogs like miramides incorporate ester-linked hydroxy fatty acids. This structural divergence correlates with differential antimicrobial potency .

Discussion of Comparative Insights

- Receptor Specificity : γ-Phe’s gamma substitution confers selective antagonism in neuropeptides, contrasting with NMePhe’s stabilization effects .

- Structural-Activity Relationships : The position of phenyl group substitution (beta vs. gamma) and sidechain modifications (e.g., fatty acid attachments) critically influence bioactivity and stability across Phe derivatives .

Q & A

Q. How can researchers reconcile conflicting reports on γ-Phe’s catalytic activity in enantioselective reactions?

Q. What novel methodologies could advance γ-Phe research beyond current limitations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.